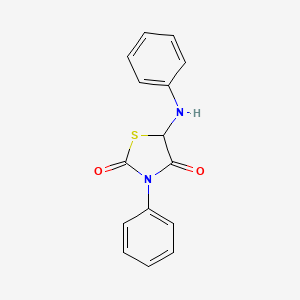
5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione (APT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. APT has been extensively studied for its biological and pharmacological properties, which make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, this compound also has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous environments. In addition, this compound has been shown to have some toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione. One potential direction is to further explore its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to explore its anti-tumor properties and its potential use as a cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, more research is needed to explore the potential use of this compound in agriculture and material science.
Synthesis Methods
5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by condensing aniline with 2-thioxo-4-thiazolidinone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, this compound has been used as a building block for the synthesis of various complex compounds.
properties
IUPAC Name |
5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14-13(16-11-7-3-1-4-8-11)20-15(19)17(14)12-9-5-2-6-10-12/h1-10,13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGAMZZHXQZYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3'-methyl-4-biphenylyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5183325.png)
![4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5183333.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide](/img/structure/B5183374.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5183383.png)
![4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5183414.png)
